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Compound of Interest

Compound Name: GB110

Cat. No.: B15570142

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-110 is a potent and selective non-peptidic agonist of Protease-Activated Receptor 2
(PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological
processes, including inflammation, pain, and cellular signaling. Its ability to specifically activate
PAR2 makes it a valuable tool for investigating the receptor's role in these pathways. This
document provides detailed application notes and experimental protocols for the use of GB-110
in research settings.

Commercial Suppliers

GB-110 is available from several commercial suppliers of research chemicals. Researchers
can acquire the compound, often as GB-110 hydrochloride, from the following vendors:

Glixxlabs

TargetMol

Amsbio

Aladdin Scientific
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Please consult the respective supplier's website for information on product availability, purity,
and pricing.

Physicochemical Properties and Data Presentation

GB-110 is a synthetic organic compound with the CAS Number 1252806-70-4.

Property Value

N-[(2S)-3-cyclohexyl-1-[[(2S)-1-[[3-[4-
(aminomethyl)piperidine-1-

IUPAC Name carbonyl]phenyllmethylamino]-3-methyl-1-
oxopentan-2-yllamino]-1-oxopropan-2-yl]-1,2-

oxazole-5-carboxamide

Molecular Formula Cs3H4sN6Os

Molecular Weight 608.8 g/mol

Form Typically supplied as a solid or powder.
Solubility Soluble in DMSO.

Quantitative Data: In Vitro Efficacy

GB-110 has been demonstrated to be a potent agonist of PAR2, primarily through its ability to
induce intracellular calcium mobilization. The half-maximal effective concentration (EC50) is a
key measure of its potency.
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EC50 of GB-110

Cell Line Assay Type Reference
(nM)
Intracellular Caz*
HT-29 o 200 - 280 [1][2]
Mobilization

Intracellular Caz*
A549 o ~200 [2]
Mobilization

Intracellular Ca2*
Panc-1 o ~200 [2]
Mobilization

Intracellular Ca2*
MKN45 o ~200 [2]
Mobilization

Intracellular Ca2*
MKN1 o ~200 [2]
Mobilization

Intracellular Ca2*
HUVEC o ~200 [2]
Mobilization

Intracellular Ca2*
MDA-MB-231 o ~200 [2]
Mobilization

Intracellular Ca2*

1321N1-hPAR2 o ~31.6 [3]
Mobilization

1321N1-hPAR2 IP1 Production ~316.2 [3]
B-arrestin-2

U20S-hPAR2 _ ~251.2 [3]
Recruitment
ERK1/2

U20S-hPAR2 _ ~39.8 [3]
Phosphorylation

Application Notes

GB-110 serves as a critical tool for elucidating the function of PARZ2 in various biological
contexts. Its primary applications lie in cell-based assays and in vivo models of inflammation
and pain.
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In Vitro Applications

Intracellular Calcium Mobilization: The most common application of GB-110 is to stimulate
PAR2-mediated intracellular calcium release in various cell types. This is a robust method to
confirm the functional expression of PAR2 and to screen for potential PAR2 antagonists.

Signal Transduction Studies: GB-110 can be used to investigate the downstream signaling
pathways activated by PAR2. This includes studying the activation of Gaqg, phospholipase C
(PLC), and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). It
can also be used to study the involvement of other G proteins like Gai and Ga12/13, and 3-
arrestin-mediated pathways leading to ERK1/2 activation.[4]

Receptor Internalization Assays: GB-110 has been shown to induce PARZ2 internalization,
providing a tool to study the dynamics of receptor trafficking and desensitization.[1]

In Vivo Applications

Inflammation Models: GB-110 is orally active and can be used to induce inflammatory
responses in animal models, such as the rat paw edema model.[1] This allows for the in vivo
evaluation of PAR2's role in inflammation and the testing of anti-inflammatory compounds
that target this pathway.

Pain Research: Given the involvement of PAR2 in nociception, GB-110 can be utilized in
animal models of pain to study the mechanisms of PAR2-mediated hyperalgesia and to
screen for novel analgesics.

Experimental Protocols
Intracellular Calcium Mobilization Assay in HT-29 Cells

This protocol describes the measurement of intracellular calcium mobilization in the human

colon adenocarcinoma cell line HT-29 upon stimulation with GB-110, using the fluorescent

calcium indicator Fluo-4 AM.

Materials:

e HT-29 cells
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e GB-110 compound

e Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
e Fluo-4 AM (acetoxymethyl ester)

e Pluronic F-127

» Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

e Probenecid (optional)

o 96-well black-walled, clear-bottom microplate

» Fluorescence microplate reader with automated injection capabilities

Protocol:

e Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS at 37°C in a
humidified atmosphere with 5% CO..

e Cell Seeding: Seed HT-29 cells into a 96-well black-walled, clear-bottom microplate at a
density of 5 x 10% cells per well. Allow the cells to adhere and grow to confluence for 24-48
hours.

» Preparation of Loading Buffer: Prepare a loading buffer containing Fluo-4 AM. Dissolve Fluo-
4 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM). On the day of the
experiment, dilute the Fluo-4 AM stock solution in HBSS with 20 mM HEPES to a final
concentration of 2-5 yM. To aid in dye loading, add an equal volume of 20% Pluronic F-127
solution. If using, add probenecid to the loading buffer to a final concentration of 2.5 mM to
inhibit dye efflux.

e Dye Loading: Remove the culture medium from the wells and wash the cells once with
HBSS. Add 100 pL of the Fluo-4 AM loading buffer to each well.

 Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
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Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
After the final wash, leave 100 pL of HBSS in each well.

Compound Preparation: Prepare a stock solution of GB-110 in DMSO. On the day of the
experiment, prepare serial dilutions of GB-110 in HBSS to achieve the desired final
concentrations.

Fluorescence Measurement: Place the microplate in a fluorescence microplate reader. Set
the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

Data Acquisition: Record a baseline fluorescence for a short period (e.g., 10-20 seconds).
Then, use the automated injector to add the desired concentration of GB-110 to the wells.
Continue recording the fluorescence intensity for several minutes to capture the calcium
transient.

Data Analysis: The change in fluorescence intensity (AF) is calculated by subtracting the
baseline fluorescence (Fo) from the peak fluorescence (F_max). Plot the AF against the
logarithm of the GB-110 concentration to generate a dose-response curve and calculate the
EC50 value.
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(Experimental Workflow: Intracellular Calcium Mobilization Assa;

Seed HT-29 cells in 96-well plate

24-48h incubation

Load cells with Fluo-4 AM

30-60 min incubation

Wash to remove excess dye

A

Read baseline fluorescence

A A

Inject GB-110

Measure fluorescence change

Analyze data (Dose-response, EC50)

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

/Experimental Workflow: Rat Paw Edema Assay\

Acclimatize rats

Administer GB-110 or vehicle

30-60 min post-administration

Induce paw edema

=0,1,2, 3,4, 24h

Measure paw volume over time

Analyze edema volume and inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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